molecular formula C21H17F3N2O2S2 B2501790 1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-22-8

1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole

Katalognummer B2501790
CAS-Nummer: 868218-22-8
Molekulargewicht: 450.49
InChI-Schlüssel: XJZIYEAZFGXLRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis and Antihyperglycemic Activity

The first paper discusses the synthesis of a series of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones, which were evaluated for their antihyperglycemic activity in diabetic mouse models. The study found that naphthalene groups were superior in eliciting antihyperglycemic activity compared to other groups, with the 5-sulfonyl-2,4-thiazolidinedione moiety attached to the 2-naphthalene position showing optimum activity. The most potent compound in this series was found to be equipotent to ciglitazone, a known agent for antihyperglycemic activity .

Aldosterone Synthase Inhibition

The second paper presents the synthesis and evaluation of 1-Phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols as potent and selective aldosterone synthase inhibitors. The study explored the effects of substituents on the phenylsulfinyl moiety and the substitution pattern on the naphthalene core. The most potent compound exhibited significant selectivity towards CYP11B1 and showed no inhibition of other steroidogenic enzymes, making it a promising candidate for treating cardiovascular diseases associated with elevated plasma aldosterone levels .

Cytotoxicity and Molecular Docking

The third paper details the synthesis of novel 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives and their cytotoxicity against various cancer cell lines. The study included pharmacokinetic property investigation and molecular docking studies to determine the potential of these compounds as inhibitors for the EGFR protein structure. Several compounds showed higher docking scores than an established EGFR inhibitor, indicating their potential as effective inhibitors .

Biheterocyclic Phosphonic Amino Esters

In the fourth paper, the synthesis of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate is described. The compound was synthesized with high yield and regioselectivity using a copper-catalyzed alkyne–azide cycloaddition reaction. The structure of the new compound was fully characterized, contributing to the field of biheterocyclic phosphonic amino esters .

σ(1) Receptor Antagonists

The fifth paper reports on the synthesis and biological evaluation of a new series of 1-arylpyrazoles as potent σ(1) receptor antagonists. The study identified the importance of pyrazole substituents and the necessity of a basic amine for activity. The most selective compound, S1RA (E-52862), showed high activity in neurogenic pain models and was selected as a clinical candidate due to its promising pharmacological profile .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Several studies have synthesized and evaluated naphthalene-based compounds for their anticancer activity. For instance, compounds incorporating naphthalene and benzimidazole moieties have been synthesized and assessed for their in vitro anticancer activity against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms that involve interaction with DNA or inhibition of specific proteins associated with cancer progression (Salahuddin et al., 2014; B. Choodamani et al., 2021).

Antimicrobial and Antibacterial Effects

Compounds derived from naphthalene have been investigated for their antimicrobial and antibacterial properties. Novel structures containing naphthalene and benzimidazole have shown potent and selective activities against specific pathogens like Helicobacter pylori, demonstrating potential as novel antimicrobial agents with specific targeting capabilities (D. Carcanague et al., 2002).

Antihyperglycemic Activity

Research into naphthalene sulfanyl derivatives has explored their potential in treating non-insulin-dependent diabetes mellitus (NIDDM) through antihyperglycemic activity. Such studies indicate the utility of these compounds in developing new treatments for diabetes, highlighting their potential to modulate glucose levels effectively (A. Zask et al., 1990).

Molecular Docking and Computational Studies

The application of naphthalene-based compounds extends into computational chemistry, where molecular docking and computational studies assess their binding affinities and interactions with biological targets. These studies help predict the biological activity and therapeutic potential of these compounds, guiding further experimental investigations (A. Ekennia et al., 2018).

Eigenschaften

IUPAC Name

1-naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2S2/c22-21(23,24)18-7-3-4-15(12-18)14-29-20-25-10-11-26(20)30(27,28)19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZIYEAZFGXLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.